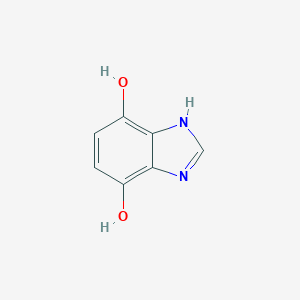
1H-Benzimidazole-4,7-diol
Overview
Description
1H-Benzimidazole-4,7-diol is a heterocyclic aromatic organic compound that features a benzimidazole core structure with hydroxyl groups at the 4 and 7 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-4,7-diol typically involves the cyclization of ortho-phenylenediamine with appropriate aldehydes or carboxylic acids under oxidative conditions. Common reagents include polyphosphoric acid or sodium metabisulfite as oxidizing agents . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yields and purity while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4,7-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives under strong oxidizing conditions.
Reduction: Formation of dihydrobenzimidazole derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the benzene ring, facilitated by the electron-donating hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products:
- Quinone derivatives from oxidation.
- Dihydrobenzimidazole derivatives from reduction.
- Halogenated or nitrated benzimidazole derivatives from substitution reactions .
Scientific Research Applications
1H-Benzimidazole-4,7-diol has been explored for various scientific research applications:
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of dyes, pigments, and polymers due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4,7-diol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of enzymes like tyrosine kinases and phosphodiesterases, disrupting cellular signaling pathways.
DNA Intercalation: Binds to DNA, interfering with replication and transcription processes, which is particularly relevant in its anticancer activity.
Reactive Oxygen Species (ROS) Modulation: Modulates the production of ROS, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1H-Benzimidazole-4,7-diol can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
1H-benzimidazole-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKFWZACWTNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626033 | |
| Record name | 1H-Benzimidazole-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-38-7 | |
| Record name | 1H-Benzimidazole-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



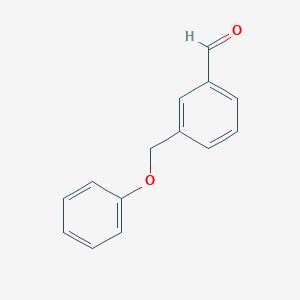
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
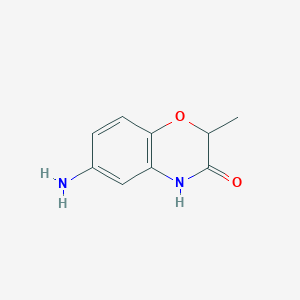
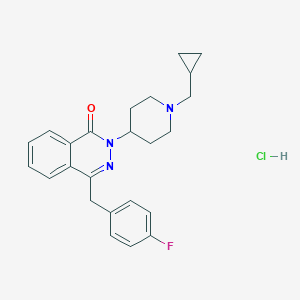
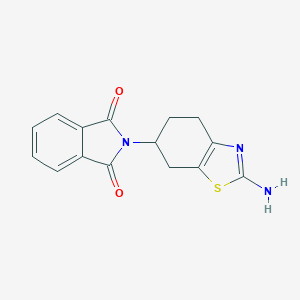
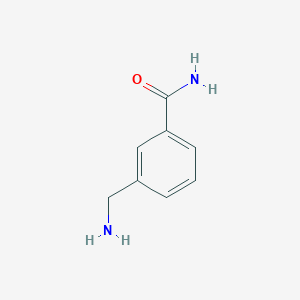
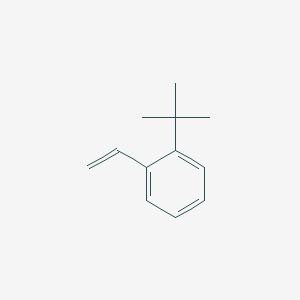
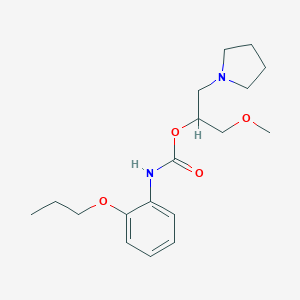
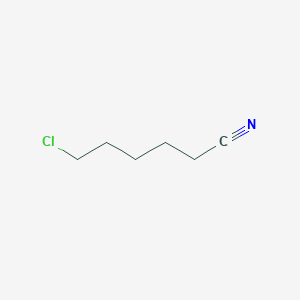
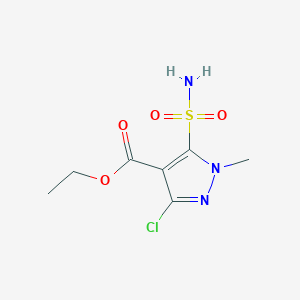

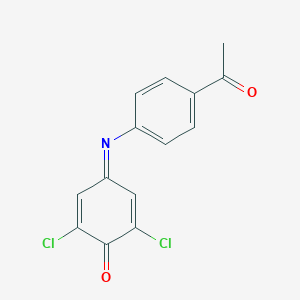
![2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one](/img/structure/B10967.png)
